molecular formula C16H12ClN5O2 B2416989 (4-Chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327529-04-3

(4-Chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

カタログ番号: B2416989
CAS番号: 1327529-04-3
分子量: 341.76
InChIキー: XCCPEPQGXDYOCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatile biological properties and relevance in drug discovery . The integration of the 1,2,4-oxadiazole ring with an azetidine pipeline and a pyrimidine group creates a complex structure of high interest for hit-to-lead optimization and structure-activity relationship (SAR) studies. The 1,2,4-oxadiazole moiety is a well-known bioisostere for ester and amide functionalities, often employed to improve metabolic stability and permeability in drug candidates . This specific molecular architecture suggests potential for a wide range of investigative applications. Compounds containing the 1,2,4-oxadiazole nucleus have been investigated as potent inhibitors of various biological targets, including ion channels such as the SLACK (KNa1.1) potassium channel, which is a target for severe infantile epilepsy . Furthermore, structurally similar 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxic activities against multiple cancer cell lines by inhibiting key enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . This product is intended for research applications only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

(4-chlorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c17-12-4-2-10(3-5-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-6-1-7-19-13/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCPEPQGXDYOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-Chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, kinase inhibition, and other therapeutic potentials.

Chemical Structure

The structure of the compound can be represented as follows:

C19H18ClN3O4\text{C}_{19}\text{H}_{18}\text{ClN}_{3}\text{O}_{4}

Biological Activity Overview

Research has indicated several biological activities associated with this compound, particularly in the context of cancer treatment and kinase inhibition.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown significant activity against glioblastoma cells. A related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles , demonstrated potent growth inhibition in glioma cell lines, specifically through targeting the AKT signaling pathway, which is critical in cancer progression .

Key Findings:

  • Inhibition of Glioma Growth: The compound exhibited low micromolar activity against kinase AKT2/PKBβ, which is often implicated in glioma malignancy.
  • Selective Cytotoxicity: It was noted that while effective against cancer cells, the compound displayed significantly lower cytotoxicity towards non-cancerous cells .

Kinase Inhibition

The compound's ability to inhibit specific kinases is a promising aspect of its biological profile. Kinases play pivotal roles in cellular signaling pathways that regulate cell proliferation and survival.

Table 1: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (µM)Remarks
4jAKT2/PKBβ< 5Effective against glioma cells
OtherVarious> 10Less effective on non-cancerous cells

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds featuring similar structural characteristics.

  • Study on Pyrano[2,3-c]pyrazoles:
    • A series of compounds were synthesized and tested for their ability to inhibit glioma cell growth.
    • Compound 4j specifically showed promise by inhibiting neurosphere formation in patient-derived glioma stem cells .
  • Evaluation Against Tuberculosis:
    • While not directly related to the primary target of cancer therapy, studies have explored the anti-tubercular properties of similar oxadiazole derivatives.
    • Compounds demonstrated significant activity against Mycobacterium tuberculosis, indicating a broader therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing (4-Chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of oxadiazole precursors followed by azetidine ring functionalization. Key steps include:

  • Oxadiazole formation : Cyclocondensation of amidoximes with activated carbonyl derivatives under reflux in solvents like DMF or DCM .
  • Azetidine coupling : Nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig) to attach the azetidine moiety. Temperature control (80–120°C) and pH (neutral to slightly basic) are critical for yield optimization .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol is used to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., azetidine C-H at δ 4.1–4.5 ppm, pyrimidine aromatic protons at δ 8.3–8.7 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns matching theoretical values .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for the azetidine-oxadiazole junction .

Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
  • Kinase inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR, VEGFR) due to the pyrimidine-oxadiazole scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values and selectivity indices .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability issues .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to improve solubility or reduce off-target interactions .
  • In silico modeling : Molecular dynamics simulations to evaluate binding mode consistency across experimental and computational models .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., pyrimidine vs. triazole cores) to map pharmacophore requirements .
  • Fragment-based design : Use X-ray co-crystallography data to identify key interactions (e.g., hydrogen bonds with oxadiazole nitrogen) and refine substituent geometry .
  • Proteome-wide screening : Chemoproteomics to assess off-target effects and guide selectivity optimization .

Q. How can spectral data discrepancies (e.g., unexpected NMR shifts) be troubleshooted during characterization?

  • Methodological Answer :

  • Dynamic effects : Investigate tautomerism (e.g., oxadiazole ring prototropy) using variable-temperature NMR .
  • Impurity analysis : LC-MS to detect byproducts from incomplete reactions or degradation (e.g., hydrolyzed azetidine rings) .
  • Crystallographic validation : Compare experimental NMR data with X-ray-derived DFT-calculated chemical shifts to resolve ambiguities .

Q. What experimental designs mitigate limitations in generalizing results (e.g., low pollution variability in environmental studies)?

  • Methodological Answer :

  • Sample diversity : Expand pollutant mixtures to include >20 initial samples (vs. 8 in prior work) to better mimic real-world conditions .
  • Stabilization protocols : Implement continuous cooling (4°C) during long-term experiments to prevent organic degradation .
  • Cross-validation : Use orthogonal analytical methods (e.g., HPLC vs. HSI) to confirm data reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。